molecular formula C34H19F6NO4S2 B1425252 (R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide CAS No. 1245748-56-4

(R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide

Cat. No.: B1425252
CAS No.: 1245748-56-4
M. Wt: 683.6 g/mol
InChI Key: FQLCMGCITBTGMR-UHFFFAOYSA-N
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Description

®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide is a chiral compound known for its unique structural features and significant applications in various fields of chemistry and industry. The compound contains two naphthyl groups connected via a sulfonimide linkage, with trifluoromethylphenyl groups attached to the naphthyl rings. This structure imparts distinct chemical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide typically involves the following steps:

    Formation of the Binaphthyl Core: The initial step involves the coupling of two naphthyl units to form the binaphthyl core. This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate catalysts and conditions.

    Introduction of Trifluoromethylphenyl Groups: The trifluoromethylphenyl groups are introduced via electrophilic aromatic substitution reactions.

    Sulfonimide Formation:

Industrial Production Methods

Industrial production of ®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of reduced naphthyl derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    ®-1,1’-Binaphthyl-2,2’-diyl Hydrogen Phosphate: Another chiral compound used in asymmetric synthesis.

    ®-3,3’-Bis(4-methylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide: Similar structure but with methyl groups instead of trifluoromethyl groups.

Uniqueness

®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide is unique due to the presence of trifluoromethyl groups, which enhance its chemical stability and bioactivity compared to similar compounds .

Properties

IUPAC Name

10,16-bis[4-(trifluoromethyl)phenyl]-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H19F6NO4S2/c35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(38,39)40)32(30)47(44,45)41-46(42,43)31(27)29/h1-18,41H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLCMGCITBTGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(F)(F)F)S(=O)(=O)NS3(=O)=O)C7=CC=C(C=C7)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H19F6NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245748-56-4
Record name 1245748-56-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide
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(R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide
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(R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide
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(R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide
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(R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide

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